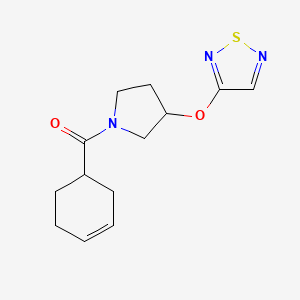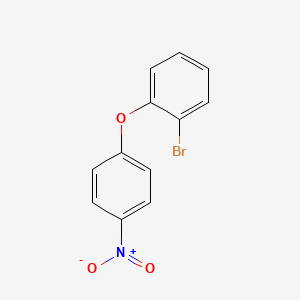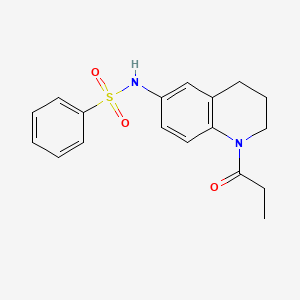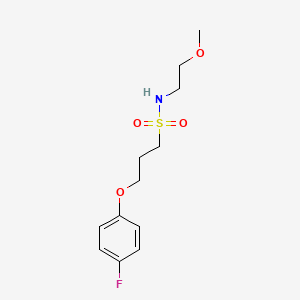
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic chemical with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by a unique combination of a pyrrolidinyl group, a thiadiazolyl group, and a cyclohexenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multiple steps:
Formation of 1,2,5-Thiadiazole: : This is often done through the reaction of a suitable precursor, like thiourea, with nitrous acid.
Attachment to Pyrrolidine: : The 1,2,5-thiadiazole is then attached to pyrrolidine through an ether linkage, involving a nucleophilic substitution reaction.
Addition of Cyclohex-3-en-1-yl Group: : The final step usually involves the formation of a methanone bridge to attach the cyclohexenyl group, likely through a Friedel-Crafts acylation.
Industrial Production Methods
For industrial-scale production, these steps may be optimized for efficiency, scalability, and cost-effectiveness. Catalysts, solvents, and reaction conditions may be fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate.
Reduction: : Typically involves reducing agents like lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: : Conducted under acidic conditions using potassium permanganate.
Reduction: : Carried out in anhydrous conditions with lithium aluminium hydride.
Substitution: : May involve alkyl halides and nucleophiles or electrophiles in solvents like dichloromethane.
Major Products
The major products depend on the type of reaction, but common ones include oxidized derivatives, reduced forms, and various substituted analogs.
Applications De Recherche Scientifique
The compound finds applications in several scientific domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potentially useful in studying enzyme mechanisms due to its functional groups.
Medicine: : Could be explored for pharmaceutical properties, possibly as an inhibitor or activator of specific biochemical pathways.
Industry: : May serve as a building block for the production of specialty chemicals and materials.
Mécanisme D'action
The specific mechanism of action depends on its interaction with biological molecules:
Molecular Targets: : It could interact with enzymes or receptors, affecting their function.
Pathways Involved: : The compound may modulate pathways involved in inflammation, signaling, or metabolic processes.
Comparaison Avec Des Composés Similaires
The uniqueness of (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone can be highlighted through comparison:
Other Similar Compounds: : 1,2,4-Thiadiazole derivatives, other pyrrolidine-based compounds, and methanone-linked molecules.
Uniqueness: : Its distinct combination of functional groups provides a unique profile of chemical reactivity and potential biological activity.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-13(10-4-2-1-3-5-10)16-7-6-11(9-16)18-12-8-14-19-15-12/h1-2,8,10-11H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJXVFXADFERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2825527.png)
![2-{4-[4-methyl-2-(pentyloxy)benzenesulfonyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2825528.png)
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825530.png)

![2-Chloro-1-[3-[(2,4-difluorophenyl)methyl]azetidin-1-yl]ethanone](/img/structure/B2825532.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2825538.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2825540.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2825541.png)
![4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2825543.png)
![2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2825544.png)
